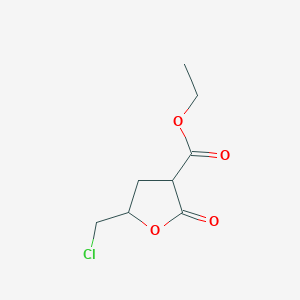
Trimethyl ethane-1,1,2-tricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl ethane-1,1,2-tricarboxylate is a chemical compound with the molecular formula C8H12O6 . It has a molecular weight of 204.18 . The compound appears as a colorless or white to yellow liquid or low melting solid .
Molecular Structure Analysis
The molecular structure of Trimethyl ethane-1,1,2-tricarboxylate consists of eight carbon atoms, twelve hydrogen atoms, and six oxygen atoms . The monoisotopic mass is 204.063385 Da .Physical And Chemical Properties Analysis
Trimethyl ethane-1,1,2-tricarboxylate is a colorless or white to yellow liquid or low melting solid . It has a molecular weight of 204.18 . More specific physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Polymer Applications
- Synthesis and Use in Cosmetics and Pharmaceuticals : Trimethyl ethane-1,1,2-tricarboxylate has multiple active centers, making it a valuable synthon in the synthesis of cosmetics and pharmaceuticals (Shanzhai Shang, 2012).
- Polymerization for Material Development : It can be polymerized under free radical initiation, useful in material development, particularly for creating homopolymers and copolymers with vinyl monomers (H. K. Hall & W. Fischer, 1977).
Catalysis and Chemical Reactions
- Catalytic Synthesis of Trimethylamine : It is involved in the catalytic synthesis of trimethylamine, combining ammonia with carbon dioxide and molecular hydrogen (Kassem Beydoun et al., 2016).
- Use in Dental Monomers : As a component in dental monomers, it helps reduce curing shrinkage, water sorption, and solubility of dental composites (J. Kim & C. Chung, 2003).
Chemical Synthesis and Analysis
- Metal-Organic Frameworks : It aids in forming novel metal-organic frameworks, relevant in crystallography and materials science (F. A. Almeida Paz & J. Klinowski, 2004).
- Thermolysis and Spectroscopy in Semiconductors : It's utilized in the study of gas-phase decomposition, significant in semiconductor research (A. Thon et al., 1997).
Advanced Material Synthesis
- Synthesis of Energetic Plasticizers : In the synthesis of energetic materials like plasticizers, demonstrating potential in materials engineering (Li Pu-rui, 2011).
- Dentin Adhesives : Application in dentin adhesives with improved performance, highlighting its importance in dental material science (Jong‐Gu Park et al., 2009).
Safety And Hazards
Trimethyl ethane-1,1,2-tricarboxylate has a safety warning associated with it . Hazard statements include H302, H315, H319, H332, H335, and precautionary statements include P261, P280, P305, P338, P351 . It’s advised to avoid breathing vapors, mist, or gas, and to use personal protective equipment .
Eigenschaften
IUPAC Name |
trimethyl ethane-1,1,2-tricarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O6/c1-12-6(9)4-5(7(10)13-2)8(11)14-3/h5H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXNPIZDNPUMFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(=O)OC)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80303026 |
Source


|
| Record name | Trimethyl ethane-1,1,2-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80303026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethyl ethane-1,1,2-tricarboxylate | |
CAS RN |
40967-67-7 |
Source


|
| Record name | 40967-67-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156145 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Trimethyl ethane-1,1,2-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80303026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[(Trifluoromethyl)sulfonyl]amino}benzoic acid](/img/structure/B1296255.png)



![6-(Ethoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1296263.png)



![2-{[(2-Oxo-2-phenylethyl)amino]carbonyl}benzoic acid](/img/structure/B1296271.png)

![5,8-Dihydro-7h-[1,3]dioxolo[4,5-g]isochromen-7-one](/img/structure/B1296276.png)
